
1,1-Bis(propan-2-ylsulfonyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(propan-2-ylsulfonyl)pentane is a chemical compound with the molecular formula C11H24O4S2. It is commonly used as a crosslinking agent in the production of polymers and resins, particularly in the manufacturing of adhesives, coatings, and sealants . This compound is a colorless liquid with a strong sulfur-like odor .
Méthodes De Préparation
The synthesis of 1,1-Bis(propan-2-ylsulfonyl)pentane typically involves the reaction of pentane with propan-2-ylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl groups. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial production methods often involve large-scale reactions in specialized reactors, where the reaction conditions such as temperature, pressure, and concentration are carefully monitored to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
1,1-Bis(propan-2-ylsulfonyl)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The sulfonyl groups in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces thiol derivatives .
Applications De Recherche Scientifique
1,1-Bis(propan-2-ylsulfonyl)pentane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1-Bis(propan-2-ylsulfonyl)pentane involves its ability to form crosslinked networks through the reaction of its sulfonyl groups with other functional groups. This crosslinking enhances the mechanical properties and stability of the materials in which it is used. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being crosslinked .
Comparaison Avec Des Composés Similaires
1,1-Bis(propan-2-ylsulfonyl)pentane can be compared with other similar compounds, such as:
1,1-Bis(methylsulfonyl)pentane: This compound has similar crosslinking properties but differs in the size and structure of the sulfonyl groups.
1,1-Bis(ethylsulfonyl)pentane: Similar to this compound, but with ethyl groups instead of propan-2-yl groups, leading to differences in reactivity and properties.
1,1-Bis(butylsulfonyl)pentane: This compound has longer alkyl chains, which can affect its solubility and crosslinking behavior .
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
6331-27-7 |
|---|---|
Formule moléculaire |
C11H24O4S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1,1-bis(propan-2-ylsulfonyl)pentane |
InChI |
InChI=1S/C11H24O4S2/c1-6-7-8-11(16(12,13)9(2)3)17(14,15)10(4)5/h9-11H,6-8H2,1-5H3 |
Clé InChI |
VTHILFXSTPBLSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(S(=O)(=O)C(C)C)S(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)


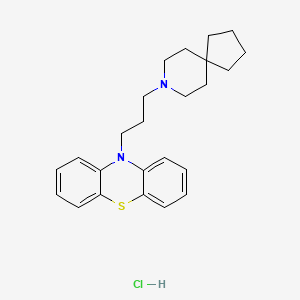
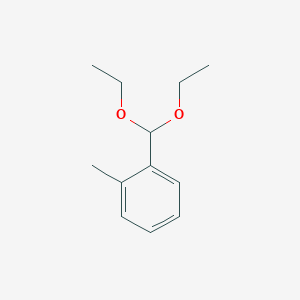
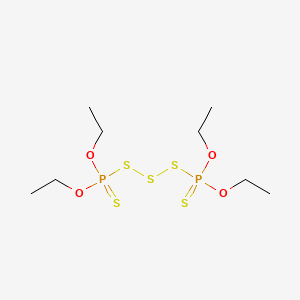
![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)

![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)

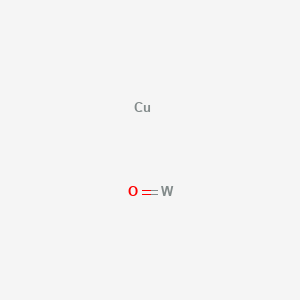
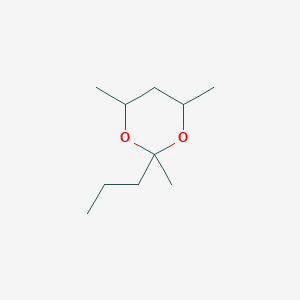
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
